molecular formula C12H11N3O3 B2519343 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid CAS No. 1096875-83-0

4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid

Cat. No.: B2519343
CAS No.: 1096875-83-0
M. Wt: 245.238
InChI Key: YCUPYRQKVWMFTO-UHFFFAOYSA-N
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Description

4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid (CAS No: 1096875-83-0) is a benzoic acid derivative functionalized with a (4-methoxypyrimidin-2-yl)amino substituent. This molecular structure, featuring an aromatic ring system and hydrogen bond donor/acceptor groups, makes it a valuable building block in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C12H11N3O3 and a molecular weight of 245.23 g/mol . This compound is primarily used in research and development as a key synthetic intermediate or a pharmacophore scaffold. Its structure is analogous to known kinase inhibitor cores, suggesting potential applications in the design and synthesis of novel small-molecule therapeutics, particularly for targeted cancer therapies . The presence of both hydrogen-bonding motifs and a planar aromatic system allows it to participate in key interactions with biological targets. Researchers utilize this compound under the designation "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures and storage at room temperature are recommended .

Properties

IUPAC Name

4-[(4-methoxypyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-10-6-7-13-12(15-10)14-9-4-2-8(3-5-9)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUPYRQKVWMFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxypyrimidine-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Thioxothiazolidinone Core

  • Nucleophilic Substitution at C2 :
    The thioxo group undergoes substitution with amines or alcohols under basic conditions. For example, reaction with piperidine yields 2-amino derivatives .

Reaction Conditions Product Reference
(Z)-Compound + PiperidineDMF, 80°C, 12 h2-(Piperidin-1-yl)thiazol-4-one derivative
(Z)-Compound + EthanolamineTHF, K2CO3, reflux2-(2-Hydroxyethylamino)thiazol-4-one
  • Oxidation :
    The thioxo group oxidizes to sulfonic acid derivatives using H2O2 or mCPBA .

4-Methoxybenzylidene Moiety

  • Electrophilic Aromatic Substitution :
    The arylidene group participates in halogenation or nitration at the para position relative to the methoxy group .

Reaction Reagent Product Reference
(Z)-Compound + HNO3 (conc.)H2SO4, 0–5°C3-Nitro-4-methoxybenzylidene derivative
(Z)-Compound + Br2CHCl3, FeCl34-Bromo-4′-methoxybenzylidene analog
  • Reduction :
    Catalytic hydrogenation (H2/Pd-C) reduces the C=C bond to yield a saturated thiazolidinone .

Acetamide Group

  • Hydrolysis :
    The acetamide hydrolyzes to carboxylic acid under acidic or basic conditions .

Reaction Conditions Product Reference
(Z)-Compound + HCl (6M)Reflux, 8 h3-(4-Carboxyphenyl)thiazolidinone derivative
(Z)-Compound + NaOH (10%)Ethanol, 70°C, 6 hSodium salt of hydrolyzed product

Stability and Degradation Pathways

  • Photochemical Degradation :
    Exposure to UV light (254 nm) induces cis-trans isomerization of the benzylidene group, reducing biological activity .

  • Thermal Stability :
    Decomposes above 220°C via cleavage of the thiazolidinone ring, as confirmed by TGA-DSC .

Biological Interactions (Relevant to Reactivity)

  • Thiol Adduct Formation :
    The

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxypyrimidine-2-amine. This reaction is generally conducted in solvents such as ethanol or dimethylformamide (DMF) under basic conditions (e.g., sodium hydroxide) at temperatures between 80°C and 100°C for several hours to ensure complete conversion of reactants into the desired product .

Research indicates that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM against MCF-7 and HCT116 cells .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds structurally related to this compound were screened for their ability to inhibit cholinesterases. The findings revealed that some analogs displayed potent inhibitory effects comparable to established drugs like donepezil, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Industrial Applications

The compound is also being explored for its utility in industrial applications:

  • Material Science : As a building block for synthesizing more complex organic molecules, it is used in developing new materials with specific properties .
  • Pharmaceutical Development : Given its biological activities, it has potential applications in drug formulation for treating inflammatory diseases and cancers .

Mechanism of Action

The mechanism of action of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid with derivatives sharing analogous benzoic acid scaffolds but differing in substituents, physicochemical properties, and biological activities.

Schiff Base Derivatives

Schiff bases (imine-linked compounds) derived from 4-aminobenzoic acid exhibit diverse substituents and activities:

  • 4-[(4-Dimethylaminobenzylidene)amino]benzoic acid (SB1): UV-Vis: λmax at 341.0 nm (ε = 0.3896) and 267.0 nm (ε = 0.9121) in methanol, indicating extended conjugation from the dimethylamino group . Activity: Demonstrated antimicrobial properties, likely due to the electron-donating dimethylamino group enhancing interaction with microbial targets .
  • 4-[(3-Nitrobenzylidene)amino]benzoic acid (JP6): UV-Vis: λmax at 275.0 nm (ε = 1.0647), shorter than SB1 due to the electron-withdrawing nitro group reducing conjugation . Activity: Exhibited antibacterial activity against Staphylococcus aureus .

Thiazolidinone and Azetidinone Derivatives

These heterocyclic derivatives show distinct structural and functional features:

  • 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid: Contains a β-lactam (azetidinone) ring, which may confer antibiotic activity .
  • 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4): Synthesized via cyclization with mercaptoacetic acid, yielding a thiazolidinone core . Activity: Antimicrobial, likely due to the sulfur atom enhancing membrane penetration .

Key Difference: The pyrimidine ring in the target compound may offer better metabolic stability compared to reactive β-lactam or thiazolidinone systems.

Pyrimidinyl and Pyridinyl Derivatives

Compounds with pyrimidine or pyridine substituents highlight electronic and steric effects:

  • 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride: Structure: Chlorophenyl and methylamino groups on pyrimidine . Activity: Potential kinase inhibitor (analogous to ), with the chloro group enhancing lipophilicity .
  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid :
    • Structure : Pyridine-pyrimidine hybrid with a sulfanylmethyl linker .
    • Activity : Heterocyclic thionate derivatives often exhibit coordination chemistry relevant to metalloenzyme inhibition .

Key Difference : The methoxy group in the target compound may reduce toxicity compared to halogenated derivatives while maintaining hydrogen-bonding capacity.

Urea and Thiourea Derivatives

Functional groups influencing hydrogen-bonding interactions:

  • 4-[(Phenylcarbamoyl)amino]benzoic acid (Compound 2): Urea linkage provides hydrogen-bond donors/acceptors .

Key Difference : The target compound’s pyrimidine ring may offer a more rigid scaffold for target binding compared to flexible urea/thiourea chains.

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
This compound C₁₂H₁₁N₃O₃ 4-Methoxypyrimidin-2-ylamino Potential kinase inhibitor
SB1 (Schiff base) C₁₆H₁₆N₂O₂ 4-Dimethylaminobenzylideneamino λmax = 341.0, 267.0 nm; antimicrobial
JP6 (Schiff base) C₁₄H₁₀N₂O₄ 3-Nitrobenzylideneamino λmax = 275.0 nm; antibacterial
SS4 (Thiazolidinone) C₁₈H₁₈N₂O₃S Thiazolidinone, dimethylaminophenyl Antimicrobial
4-((2-Chlorophenyl)amino)benzoic acid derivative C₁₈H₁₆Cl₂N₄O₂ Chlorophenyl-methylamino pyrimidine Kinase inhibition

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance resonance stabilization and binding to electron-deficient enzyme active sites.
  • Steric Effects : Bulky pyrimidine rings may improve selectivity by fitting into hydrophobic pockets.
  • Biological Implications: Thiazolidinones and Schiff bases exhibit broader antimicrobial activity, while pyrimidine derivatives show promise in targeted therapies (e.g., kinase inhibition).

Biological Activity

4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 4-[(4-methoxy-2-pyrimidinyl)amino]benzoic acid
  • Molecular Formula : C12H11N3O3
  • Molecular Weight : 245.23 g/mol

This compound features a benzoic acid moiety linked to a pyrimidine ring, providing it with unique interaction capabilities with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit or activate various molecular targets, leading to significant biological effects. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties .

1. Anti-inflammatory Effects

Research indicates that this compound can inhibit the activity of certain inflammatory enzymes. This inhibition may lead to decreased production of pro-inflammatory cytokines, thereby mitigating inflammation.

2. Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against different cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HepG215.0Moderate cytotoxicity
MCF-77.5Significant growth inhibition
HCT11610.0Notable cytotoxicity

These findings suggest that the compound may be effective in inhibiting tumor cell proliferation .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent:

Microorganism MIC (µM)
Methicillin-resistant Staphylococcus aureus15.62
Mycobacterium tuberculosis≥62.5
Broad-spectrum fungi≤7.81

These results highlight its promise as a broad-spectrum antimicrobial agent .

Case Study: Anticancer Activity

A recent study evaluated the anticancer activity of various PABA derivatives, including this compound. The study found that this compound significantly induced apoptosis in cancer cells, as evidenced by increased caspase activity and reduced TNF-α levels .

In Silico Studies

In silico docking studies have predicted that the compound binds effectively to target proteins involved in cancer progression and inflammation pathways. These studies support the hypothesis that structural modifications can enhance biological activity by improving binding affinity .

Q & A

Q. What techniques elucidate interactions between this compound and biomolecules (e.g., DNA, proteins)?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH\Delta H, ΔS\Delta S) for serum albumin interactions .
  • Fluorescence quenching : Monitor tryptophan emission shifts upon compound binding to enzymes .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., with kinase domains) .

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